molecular formula C19H19FN4O2 B7714761 (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide

Cat. No. B7714761
M. Wt: 354.4 g/mol
InChI Key: BCVOLFIXWWZNCA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide, also known as FPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPC is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and modulation of oxidative stress and inflammation. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide. One direction is to optimize the synthesis method to increase the yield of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential therapeutic properties of this compound in other diseases, such as diabetes and cardiovascular diseases.

Synthesis Methods

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide can be synthesized using various methods, including the reaction of 4-piperidone with 4-fluorobenzoyl hydrazide in the presence of pyridine and acetic acid. Another method involves the reaction of 4-piperidone with 4-fluorobenzoyl isothiocyanate in the presence of pyridine. The yield of this compound using these methods has been reported to be around 50-70%.

Scientific Research Applications

(E)-1-(4-fluorobenzoyl)-N'-(pyridin-4-ylmethylene)piperidine-4-carbohydrazide has been studied extensively for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-17-3-1-16(2-4-17)19(26)24-11-7-15(8-12-24)18(25)23-22-13-14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVOLFIXWWZNCA-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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